N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrazole ring (3,5-dimethyl-substituted), a furan moiety, and a tetrahydrofuran (THF) carboxamide group. The pyrazole and furan rings may confer rigidity and hydrogen-bonding capabilities, while the THF carboxamide group could enhance solubility or serve as a linker for further functionalization.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDYOVEWOTROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Molecular Formula: C13H18N4O2
Molecular Weight: 262.31 g/mol
CAS Number: Not specifically listed, but related compounds can be referenced for safety and handling.
Structural Features
The compound contains:
- Pyrazole ring: Known for anti-inflammatory and analgesic properties.
- Furan ring: Associated with various biological activities.
- Tetrahydrofuran moiety: Enhances solubility and bioavailability.
Anti-inflammatory Properties
Research on pyrazole derivatives indicates that they possess significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures exhibit up to 84% inhibition of inflammation in carrageenan-induced models, comparable to standard drugs like diclofenac . The presence of the pyrazole ring is crucial for this activity, as it has been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Compounds featuring furan and pyrazole rings have demonstrated antimicrobial properties against various pathogens. For example, studies have shown that similar derivatives exhibit promising activity against Mycobacterium tuberculosis and other bacterial strains . The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies and Experimental Findings
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring: This can be achieved through a reaction between hydrazine derivatives and suitable diketones.
- Introduction of the Furan Ring: Often accomplished via cyclization reactions or cross-coupling techniques.
- Attachment of the Tetrahydrofuran Group: This may involve nucleophilic substitution reactions or cyclization methods.
- Formation of the Carboxamide Linkage: Typically involves reacting an amine with an acyl chloride or an ester.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing pyrazole and furan groups exhibit significant antimicrobial activity. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi . The incorporation of the furan moiety enhances this activity, making N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide a candidate for further exploration in antimicrobial drug development.
2. Anticancer Potential
this compound has shown promise in anticancer research. The compound's ability to interact with specific biological targets can lead to the inhibition of cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
3. Anti-inflammatory Effects
The compound's structural components are associated with anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Chemistry Journal highlighted the synthesis of similar pyrazole derivatives and their antimicrobial activities against E. coli and Staphylococcus aureus. The results indicated that modifications to the pyrazole structure significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, researchers evaluated the effects of various pyrazole derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The compound’s uniqueness lies in its combination of 3,5-dimethylpyrazole , furan , and THF-carboxamide groups. Below is a comparison with related compounds from the evidence and literature:
Key Findings
Bioactivity Divergence: Pyrazole-containing analogs (e.g., COX-2 inhibitors) often exhibit anti-inflammatory activity, whereas furan-carboxamide derivatives (e.g., ranitidine analogs) target gastrointestinal receptors.
Synthetic Complexity: The compound’s synthesis likely involves multi-step coupling of pyrazole and furan intermediates, similar to methods in (e.g., Mitsunobu reactions for ether linkages) . However, its THF-carboxamide group introduces stereochemical challenges absent in simpler furan derivatives.
Stability and Solubility : Compared to ranitidine-related compounds (), the THF-carboxamide may improve solubility but reduce metabolic stability due to esterase susceptibility .
Limitations of Available Evidence
- No Direct Data: None of the provided sources explicitly discuss the target compound. Structural analogs from USP monographs () and patent literature () are pharmacologically distinct.
- Absence of Pharmacological Profiling : The compound’s binding affinity, toxicity, or pharmacokinetics remain unaddressed in the evidence.
Recommendations for Further Research
Computational Modeling : Use docking studies to predict interactions with targets like COX-2 or GABA receptors, leveraging the pyrazole and furan motifs.
Synthetic Optimization : Explore substituent variations (e.g., halogenation of pyrazole) to enhance potency, guided by methods in .
Pharmacopeial Standards : Refer to USP guidelines () for purity and stability testing if the compound advances to preclinical stages .
Q & A
What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and furan moieties. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or Huisgen cycloaddition to link the pyrazole and furan groups. For example, K₂CO₃ in DMF is effective for alkylation (as seen in pyrazole-thiophene hybrids) .
- Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrahydrofuran-3-carboxylic acid and the amine intermediate.
- Optimization : Solvent polarity (DMF vs. acetonitrile), temperature (room temp vs. reflux), and catalysts (e.g., triethylamine for cyclization) significantly affect yields. Monitoring via TLC and HPLC ensures purity .
How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For instance, pyrazole protons appear as singlets (3,5-dimethyl groups), while furan protons show distinct coupling patterns .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry .
- HRMS : Validates molecular weight and fragmentation patterns, especially for complex heterocycles .
What computational methods are recommended for predicting the electronic properties and reactivity of this compound?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used:
- Exact Exchange Inclusion : Improves accuracy in predicting thermochemical properties (e.g., bond dissociation energies) .
- Solvent Models : Polarizable continuum models (PCM) simulate solvation effects on reactivity.
- Applications : Predict redox potentials for furan oxidation or pyrazole electrophilic substitution sites .
How should researchers design biological assays to evaluate this compound’s potential antimicrobial activity?
Answer:
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Pyrazole derivatives in showed efficacy at 2–8 µg/mL.
- Mechanistic Studies : Check for folate pathway inhibition (common for sulfonamide analogs) via enzyme kinetics .
- Controls : Include known antibiotics (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
What strategies are effective for analyzing contradictory data between computational predictions and experimental results?
Answer:
- Parameter Refinement : Adjust DFT functionals (e.g., include exact exchange terms) to better match experimental NMR chemical shifts or reaction energies .
- Solvent Effects : Re-evaluate computational solvent models if experimental conditions (e.g., DMF vs. water) differ.
- Experimental Replication : Confirm purity (>95% via HPLC) and rule out side reactions (e.g., oxidation of furan rings) .
How can structure-activity relationship (SAR) studies be structured to improve this compound’s anti-inflammatory properties?
Answer:
- Core Modifications : Replace the tetrahydrofuran ring with dioxane (see ) to alter lipophilicity.
- Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) on the pyrazole to enhance COX-2 inhibition, as seen in related triazole derivatives .
- In Vivo Models : Use murine LPS-induced inflammation models, measuring TNF-α/IL-6 levels post-administration .
What are the key stability challenges for this compound under storage and physiological conditions?
Answer:
- Hydrolysis : The amide bond may degrade in acidic/alkaline conditions. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .
- Oxidation : Furan and thiophene moieties are prone to oxidation. Add antioxidants (e.g., BHT) in formulations .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo-instability .
How do structural analogs of this compound inform its potential as a kinase inhibitor?
Answer:
- Similarity Analysis : Compare with VU0418506 (), which targets adenosine receptors. Molecular docking (AutoDock Vina) can predict binding to kinase ATP pockets.
- Biochemical Assays : Test inhibition of JAK2 or EGFR kinases, common targets for pyrazole-acrylamide hybrids .
- Selectivity Profiling : Use kinase panels to identify off-target effects .
What chromatographic methods are optimal for purifying this compound during scale-up?
Answer:
- Normal-Phase SiO₂ Chromatography : Effective for separating polar intermediates (e.g., pyrazole-alcohols).
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve amide byproducts. Adjust pH to 3.0 (with TFA) to sharpen peaks .
- Prep-SFC : Supercritical CO₂ with methanol co-solvent achieves high throughput for enantiomeric resolution .
How can researchers mitigate synthetic challenges in forming the tetrahydrofuran-carboxamide linkage?
Answer:
- Activation Strategies : Use HATU instead of EDC for sterically hindered amines.
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) .
- Protection/Deprotection : Temporarily protect the pyrazole nitrogen with Boc groups to prevent side reactions during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
